Cyclic Topology: Disulfide-Bridge Stabilization as a Differentiator from Linear Nigroain-B
Nigroain-B1 possesses a cyclic backbone topology stabilized by a disulfide bridge between Cys13 and Cys19, a structural feature absent in the linear peptide Nigroain-B [1][2]. While quantitative comparative stability data (e.g., half-life in serum, thermal denaturation midpoint) are not publicly available for these specific peptides, this structural difference carries a well-established class-level functional inference: cyclic peptides generally exhibit enhanced resistance to exopeptidase degradation and may adopt more constrained conformations favorable for membrane interaction compared to their linear counterparts [3]. For procurement, this cyclization status is a key quality attribute differentiating Nigroain-B1 from linear in-family peptides.
| Evidence Dimension | Peptide Cyclization Status |
|---|---|
| Target Compound Data | Cyclic (disulfide bridge between Cys13 and Cys19) |
| Comparator Or Baseline | Nigroain-B (linear peptide, no disulfide bridge reported) |
| Quantified Difference | Qualitative structural difference; quantitative stability comparison data not available. |
| Conditions | Structural determination based on sequence analysis and annotation in antimicrobial peptide databases [1][2]. |
Why This Matters
Cyclization directly influences peptide stability and conformational rigidity, which are critical parameters for reproducibility in both in vitro assays and downstream formulation development.
- [1] CAMP Database. CAMPSQ3640: Nigroain-B1. Collection of Antimicrobial Peptides. National Institute for Research in Reproductive and Child Health. View Source
- [2] DRAMP Database. DRAMP01533: Nigroain-B1. Data Resource for Antimicrobial Peptides. Physicochemical Information and Structure. View Source
- [3] Koehbach J, Craik DJ. The Vast Structural Diversity of Antimicrobial Peptides. Trends Pharmacol Sci. 2019 Jul;40(7):517-528. doi: 10.1016/j.tips.2019.05.005. (Class-level evidence on cyclic peptide stability). View Source
